Predicted Boiling Point vs. Quinclorac and Quinmerac
Computational prediction of boiling point, a key parameter for vacuum distillation and solvent removal strategies, shows a notable increase for the 3-bromo derivative compared to the 3,7-dichloro analog (quinclorac). The 3-bromo derivative (434.8 ± 40.0 °C) is predicted to have a boiling point ~17-30 °C higher than the 3,7-dichloro analog (quinclorac, predicted 405-416 °C) . This difference, while modest, may influence purification choices and thermal stability considerations during synthesis.
| Evidence Dimension | Predicted Boiling Point (°C) |
|---|---|
| Target Compound Data | 434.8 ± 40.0 (Predicted) |
| Comparator Or Baseline | Quinclorac (3,7-dichloro): 405.0 ± 25.0 (Predicted) ; Quinmerac (7-chloro-3-methyl): 416 (Predicted) |
| Quantified Difference | Target BP is 29.8 °C higher than quinclorac, 18.8 °C higher than quinmerac (using mean values) |
| Conditions | Computational prediction (unspecified method) |
Why This Matters
Higher predicted boiling point may necessitate adjusted solvent removal protocols and could impact recovery during high-temperature purification steps relative to common in-class building blocks.
